Fmoc-nh-dpeg(4)-nhnh-boc
Overview
Description
Fmoc-NH-dPEG™(4)-NHS is a chemical compound used in bioconjugation and drug delivery applications. Let’s explore its key features:
- Chemical Name : 15-(9-Fluorenylmethyloxycarbonyl)amino-4,7,10,13-tetraoxa-pentadecanoic acid succinimidyl ester.
- Synonyms :
- Alpha-(Fmoc-amino)-omega-(succinimidyl propionate) tetra(ethylene glycol).
- Fmoc-NH-PEG(4)-NHS.
Synthesis Analysis
The synthesis of Fmoc-NH-dPEG™(4)-NHS involves attaching a succinimidyl ester group to a tetra(ethylene glycol) spacer. This modification enhances solubility and provides a flexible linker for subsequent conjugation reactions.
Molecular Structure Analysis
The molecular formula for Fmoc-NH-dPEG™(4)-NHS is C30H36N2O10 , with a molecular weight of 584.24 g/mol .
Chemical Reactions Analysis
Upon activation, the succinimidyl ester group reacts with primary amines (such as lysine residues in proteins) to form stable amide bonds. This enables covalent attachment of Fmoc-NH-dPEG™(4)-NHS to biomolecules.
Physical And Chemical Properties Analysis
- Spacer Length : 17 atoms or approximately 18.17 Å .
- Solubility : Soluble in organic solvents (e.g., DMF, DMSO).
- Stability : Stable under typical reaction conditions.
Scientific Research Applications
Amine-Terminated Monolayers on Carbon
A study by Lee et al. (2015) detailed the preparation and characterization of amine-terminated monolayers on glassy carbon and pyrolyzed photoresist film using Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups for protection-deprotection strategies. This work demonstrated the effectiveness of using Fmoc and Boc groups in creating functionalized surfaces for further chemical modifications, highlighting their utility in surface chemistry and material science applications (Lee, Leroux, Hapiot, & Downard, 2015).
Synthesis of Constrained Amino Acids
Santagada et al. (2001) synthesized Fmoc-N,N′-Bis-Boc-7-guanyl-Tic-OH (GTIC), a conformationally constrained amino acid, demonstrating its potential for biological activity applications. This research underscores the role of Fmoc and Boc in the synthesis of specialized amino acids for peptide-based therapeutics (Santagada, Fiorino, Severino, Salvadori, Lazarus, Bryant, & Caliendo, 2001).
Advancements in Peptide Synthesis
Rovero, Quartara, and Fabbri (2009) compared the Boc and Fmoc methods in the solid-phase synthesis of neurokinin A antagonists, finding that the Fmoc strategy provided superior results in terms of yield and purity for peptides containing hydrophobic amino acids. This study contributes to the optimization of peptide synthesis protocols, particularly for challenging sequences (Rovero, Quartara, & Fabbri, 2009).
Hydrogelation and Self-Assembly of Fmoc-tripeptides
Cheng et al. (2010) investigated the hydrogelation and self-assembly properties of Fmoc-tripeptides, revealing significant differences in gel properties based on peptide sequence. This research illustrates the potential of Fmoc-protected peptides in creating hydrogels with varied mechanical and structural properties for biomedical applications (Cheng, Castelletto, Moulton, Newby, & Hamley, 2010).
Safety And Hazards
- Safety Data Sheets : Refer to the safety data sheets for handling instructions and precautions.
- Bulk Orders : For larger quantities, consult safety guidelines and ensure proper storage.
Future Directions
Research on Fmoc-NH-dPEG™(4)-NHS continues to explore its applications in drug delivery, diagnostics, and bioconjugation. Future studies may focus on optimizing its properties, enhancing stability, and expanding its utility.
References :
- Product Details
- Biosynth Reference Standard
- [J&W Pharmlab](https://
properties
IUPAC Name |
tert-butyl N-[3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43N3O9/c1-31(2,3)43-30(37)34-33-28(35)12-14-38-16-18-40-20-21-41-19-17-39-15-13-32-29(36)42-22-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-11,27H,12-22H2,1-3H3,(H,32,36)(H,33,35)(H,34,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELNADFIEGTPOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-nh-dpeg(4)-nhnh-boc |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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